4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
4-pyridin-4-yl-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-7-9(1-2-10(11)12(18)19)8-3-5-17-6-4-8/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOSVQFLSQNVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyridin 4 Yl 2 Trifluoromethyl Benzoic Acid and Its Congeners
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. This process is repeated until commercially available or easily prepared starting materials are identified.
For the target molecule, 4-(pyridin-4-yl)-2-(trifluoromethyl)benzoic acid, two primary strategic disconnections are most logical:
Disconnection of the Pyridyl-Benzene C-C Bond: The bond connecting the C4 position of the pyridine (B92270) ring and the C4 position of the benzoic acid ring is a prime candidate for disconnection. This is a common strategy for biaryl compounds and points toward a cross-coupling reaction. This disconnection leads to two possible sets of precursors:
Route A: A 4-substituted pyridine derivative (e.g., 4-pyridylboronic acid or a 4-pyridylzinc halide) and a 4-halo-2-(trifluoromethyl)benzoic acid derivative.
Route B: A 4-substituted-2-(trifluoromethyl)phenyl precursor (e.g., a boronic acid or halide) and a 4-halopyridine, with the carboxylic acid group being introduced before or after the coupling step.
Disconnection of the Benzene (B151609) Ring Substituents: This approach involves the sequential or concerted disconnection of the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups from the benzene ring. This strategy focuses on the functionalization of a pre-formed 4-(pyridin-4-yl)benzene scaffold. However, this is often less efficient due to challenges with regioselectivity during the introduction of the functional groups on an already substituted biaryl system.

Approaches for the Construction of the Trifluoromethyl-Substituted Benzoic Acid Moiety
The synthesis of the 4-halo-2-(trifluoromethyl)benzoic acid fragment is a critical step. This requires methodologies for both the introduction of the trifluoromethyl group and the carboxylic acid function onto a benzene ring in the correct ortho/para relationship.
The incorporation of a trifluoromethyl (-CF₃) group into an aromatic ring is a common objective in medicinal chemistry due to the group's ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov Several methods have been developed for this purpose.
From Trichloromethyl Groups: One of the most established industrial methods involves the halogen exchange (HALEX) reaction. A substituted toluene (B28343) is first exhaustively chlorinated on the methyl group to form a trichloromethyl (-CCl₃) intermediate. This intermediate is then treated with a fluorinating agent, such as antimony trifluoride (SbF₃) in the presence of an antimony pentachloride (SbCl₅) catalyst or, more commonly, anhydrous hydrogen fluoride (B91410) (HF). google.com
Copper-Mediated Trifluoromethylation: Modern methods often employ copper-mediated reactions using a simple and inexpensive trifluoromethyl source. For instance, aryl halides (iodides or bromides) can be coupled with reagents like potassium trifluoroacetate (B77799) (CF₃CO₂K) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of a copper(I) catalyst. nih.govwikipedia.orgresearchgate.net These reactions typically require high temperatures but have broad functional group tolerance.
Photoredox Catalysis: A milder approach involves the use of photoredox catalysis. Reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can generate a trifluoromethyl radical under visible light irradiation in the presence of a suitable photocatalyst. wikipedia.org This radical can then engage with an aromatic or heteroaromatic substrate to install the -CF₃ group.
Below is a table summarizing common trifluoromethylation reagents.
| Reagent/Method | Precursor | Typical Conditions | Advantages |
| Swarts Reaction | Ar-CCl₃ | Anhydrous HF, catalyst (e.g., SbCl₅) | Scalable, cost-effective for industrial production. google.com |
| Copper/CF₃CO₂K | Ar-I or Ar-Br | Cu(I) salt, high temp. (e.g., 160-200°C), polar aprotic solvent (e.g., DMF, NMP). nih.gov | Uses inexpensive CF₃ source, good functional group tolerance. |
| Umemoto's Reagents | Arene (C-H) | Electrophilic conditions | Direct C-H functionalization is possible. wikipedia.org |
| Photoredox/CF₃SO₂Cl | Arene (C-H) or Aryl Diazonium Salt | Photocatalyst (e.g., Ru or Ir complex), visible light. wikipedia.org | Mild reaction conditions, high efficiency. |
This table is generated based on data from cited research articles.
Once the trifluoromethylated aromatic core is obtained (e.g., 2-bromo-4-chlorobenzotrifluoride), the carboxylic acid group must be introduced.
Organometallic Carboxylation: The most common and reliable method is the carboxylation of an organometallic intermediate. The aryl halide (typically a bromide or iodide) is converted into an organolithium or Grignard reagent through metal-halogen exchange or direct insertion of magnesium metal. This highly nucleophilic species is then quenched with solid carbon dioxide (dry ice) or a stream of CO₂ gas, followed by an acidic workup to yield the desired carboxylic acid. Low temperatures (e.g., -78 °C) are crucial to prevent side reactions.
Cyanide Hydrolysis: An alternative route involves the palladium-catalyzed cyanation of an aryl halide to form an aryl nitrile. The nitrile group can then be hydrolyzed to the carboxylic acid under either strongly acidic or basic conditions, typically by heating with aqueous HCl or NaOH.
Strategies for the Formation of the Pyridyl-Benzene Linkage
The key step in assembling the final molecule is the formation of the C-C bond between the two aromatic rings. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and broad substrate scope.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for biaryl synthesis. It involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or boronate ester) with an organic halide or triflate in the presence of a base. youtube.comorganic-chemistry.org For the synthesis of the target molecule, this would typically involve the reaction of 4-pyridylboronic acid with a 4-halo-2-(trifluoromethyl)benzoic acid derivative (e.g., methyl 4-bromo-2-(trifluoromethyl)benzoate).
The choice of catalyst, ligand, and base is critical for achieving high yields, especially when coupling with heteroaromatic partners like pyridine, which can sometimes inhibit the catalyst. nih.govnih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, coupled with an organic halide or triflate under palladium or nickel catalysis. organic-chemistry.orgwikipedia.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can allow for reactions to proceed under milder conditions, often at room temperature. nih.gov
For this synthesis, a 4-pyridylzinc halide would be reacted with the 4-halo-2-(trifluoromethyl)benzoic acid precursor. The pyridylzinc reagent can be prepared in situ from 4-halopyridine. A significant advantage of Negishi coupling is its high tolerance for a wide array of functional groups. wikipedia.org
The table below outlines typical conditions for these cross-coupling reactions.
| Reaction | Aryl Halide (Ar¹-X) | Organometallic (Ar²-M) | Catalyst | Ligand | Base | Solvent |
| Suzuki-Miyaura | 4-Bromo-2-(CF₃)benzoic acid ester | 4-Pyridylboronic acid | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water |
| Negishi | 4-Bromo-2-(CF₃)benzoic acid ester | 4-Pyridylzinc chloride | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | None required | THF, DMF |
This table presents generalized conditions based on established protocols for Suzuki-Miyaura and Negishi couplings. organic-chemistry.orgnih.govnih.govorganic-chemistry.orgwikipedia.orgnih.gov
In recent years, direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners. This approach involves the activation of a C-H bond on one aromatic ring and its subsequent coupling with an aryl halide.
For the synthesis of this compound, a direct arylation strategy could theoretically involve the coupling of a 4-halo-2-(trifluoromethyl)benzoic acid with pyridine itself. However, controlling the regioselectivity of pyridine C-H activation can be challenging. The C2 and C6 positions are electronically favored for deprotonation and oxidative addition, making selective C4 functionalization difficult without the use of directing groups or specialized catalytic systems. While methods for direct arylation of pyridines exist, their application to complex, sterically hindered substrates requires careful optimization.
Synthetic Routes Involving Pyridine Ring Formation with Trifluoromethyl Functionality
The introduction of a trifluoromethyl (CF3) group onto a pyridine ring presents unique synthetic challenges due to its strong electron-withdrawing nature. Consequently, methods that construct the pyridine ring with the CF3 group already in place are often favored.
Multicomponent Reactions for Substituted Pyridine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules like trifluoromethylated pyridines. nih.gov These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate diverse molecular scaffolds. A plausible MCR approach for the synthesis of a precursor to this compound could involve the condensation of a trifluoromethylated building block, an aldehyde, an enamine, and an ammonium (B1175870) source.
For instance, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels–Alder reactions of 2-azadienes, which can be formed in situ. nih.gov This strategy allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines. While not a direct synthesis of the target molecule, this methodology highlights the potential of MCRs in constructing highly substituted pyridine rings.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| Aldehyde | α,β-Unsaturated Acid | Enamine | Phosphine oxide catalyst, Lewis acid | Tri- and Tetrasubstituted Pyridines | nih.gov |
| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Terminal Alkyne | tert-Butylamine | Microwave, Sonogashira-type coupling | Fused Pyrazolo[4,3-c]pyridines | beilstein-journals.org |
This table showcases examples of multicomponent reactions for the synthesis of substituted pyridines and related heterocyclic systems.
Cyclization Reactions Incorporating Trifluoromethylated Building Blocks
Cyclization reactions provide another robust avenue for the synthesis of trifluoromethylated pyridines. These methods often start with acyclic precursors containing the necessary fragments, which are then induced to form the pyridine ring. A common strategy involves the use of trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoroacetoacetate. nih.gov
One notable approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a β-ketoester. Modifications of this and other classical pyridine syntheses, like the Hantzsch synthesis, can be adapted to incorporate trifluoromethylated starting materials. nih.gov For example, the cyclocondensation of an enamine derived from a substituted benzaldehyde (B42025) with a trifluoromethyl-β-diketone or a related species could furnish the desired 4-aryl-2-(trifluoromethyl)pyridine core.
Another relevant strategy involves the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, providing access to 4,6-bis(trifluoromethyl)pyridines. orgsyn.org While this leads to a different substitution pattern, it demonstrates the utility of cyclization reactions with fluorinated building blocks in pyridine synthesis.
| Precursor Type | Reaction Type | Key Reagents | Product Core | Reference |
| Enamine and β-Ketoester | Bohlmann-Rahtz Synthesis | Trifluoromethylated β-ketoester | Substituted Pyridine | nih.gov |
| O-Acyl Oxime and Hexafluoroacetylacetone | Reductive Cyclization | NH4I/Na2S2O4 | 4,6-bis(Trifluoromethyl)pyridine | orgsyn.org |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclization | Various | 4-(Trifluoromethyl)pyridone | nih.gov |
This table illustrates various cyclization strategies for the synthesis of trifluoromethyl-containing pyridine rings.
Post-Synthetic Modifications and Derivatization Strategies of this compound
Once the core structure of this compound is obtained, its chemical properties can be further tuned through various derivatization reactions targeting the carboxylic acid group, the pyridine nitrogen, and the aromatic rings.
Esterification and Amidation Reactions of the Carboxyl Group
The carboxylic acid functionality of the title compound is a prime site for modification through esterification and amidation reactions.
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, to avoid harsh acidic conditions that might affect other parts of the molecule, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. The synthesis of 2-(2,2,2-trifluoroethoxy)benzoic acid esters, for example, has been accomplished through nucleophilic aromatic substitution followed by hydrolysis and subsequent esterification, showcasing a relevant transformation on a similar structural motif. mdpi.com
Amidation involves the coupling of the carboxylic acid with an amine. This is a crucial reaction in medicinal chemistry for the synthesis of bioactive compounds. Similar to esterification, this can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. acs.org Direct amidation can also be performed using various coupling reagents. A notable example is the synthesis of N-pyridin-4-yl-2-(trifluoromethyl)benzamide, a direct derivative of the title compound. orgsyn.org
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) or Coupling Agent (e.g., DCC) | Ester |
| Amidation | Amine, Coupling Agent (e.g., EDC) or Acyl Chloride intermediate | Amide |
This table summarizes common methods for the esterification and amidation of the carboxylic acid group.
Modifications of the Pyridine Nitrogen (e.g., N-oxidation, Quaternization)
The nitrogen atom of the pyridine ring is a key site for modifications that can significantly alter the electronic properties and biological activity of the molecule.
N-oxidation involves the treatment of the pyridine with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), to form the corresponding pyridine N-oxide. organic-chemistry.orgscripps.edu The formation of an N-oxide can increase the electron density of the pyridine ring at the 2- and 4-positions, making it more susceptible to electrophilic attack. scripps.edu For instance, 4-phenylpyridine (B135609) can be readily converted to 4-phenylpyridine N-oxide. sigmaaldrich.comacs.orgchemicalbook.com This modification can also be used as a strategic step in the synthesis of other derivatives.
Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt. mdpi.comnih.gov This process introduces a permanent positive charge on the nitrogen atom, which can enhance water solubility and influence intermolecular interactions. The quaternization of various pyridine derivatives, including those with aryl substituents, is a well-established transformation. nih.govgoogle.com
| Modification | Reagent | Product |
| N-Oxidation | Hydrogen Peroxide, Peroxy Acid (e.g., m-CPBA) | Pyridine N-oxide |
| Quaternization | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Pyridinium Salt |
This table outlines common modifications of the pyridine nitrogen.
Aromatic Substitution Reactions on the Benzene and Pyridine Rings
Both the benzene and pyridine rings of this compound can potentially undergo aromatic substitution reactions, though the regioselectivity is influenced by the existing substituents.
On the Benzene Ring: The benzene ring is substituted with a strongly electron-withdrawing trifluoromethyl group and a pyridine group, as well as a carboxylic acid group. The trifluoromethyl and carboxylic acid groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.com The pyridyl group, especially when protonated under acidic conditions, is also strongly deactivating. nih.gov Therefore, EAS reactions on the benzene ring would be challenging and are expected to occur at the positions meta to the trifluoromethyl and carboxylic acid groups. Nucleophilic aromatic substitution (SNAr) on the benzene ring is unlikely unless a good leaving group is present and the ring is further activated by strong electron-withdrawing groups. nih.govlibretexts.org
On the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electronegativity of the nitrogen atom. nih.gov Any substitution would likely occur at the 3- and 5-positions. However, the presence of the aryl substituent at the 4-position might further influence the regioselectivity. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution , particularly at the 2- and 6-positions, especially if a good leaving group is present. nih.govnih.gov The N-oxidation of the pyridine ring can facilitate nucleophilic substitution at the 2-position. scripps.edu
| Ring | Reaction Type | Directing Effect of Substituents | Predicted Reactivity |
| Benzene | Electrophilic Aromatic Substitution | CF3, COOH (meta-directing, deactivating); Pyridyl (deactivating) | Low, meta-substitution favored |
| Benzene | Nucleophilic Aromatic Substitution | - | Unlikely without a leaving group |
| Pyridine | Electrophilic Aromatic Substitution | Nitrogen (deactivating, meta-directing) | Low, 3,5-substitution favored |
| Pyridine | Nucleophilic Aromatic Substitution | Nitrogen (activating for nucleophilic attack) | Favorable at 2,6-positions with a leaving group |
This table summarizes the predicted aromatic substitution patterns for the benzene and pyridine rings of the target molecule.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 4-(pyridin-4-yl)-2-(trifluoromethyl)benzoic acid, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete structural assignment.
Based on the analysis of structurally similar compounds, a predicted set of ¹H and ¹³C NMR chemical shifts can be proposed. The benzoic acid portion is anticipated to show three distinct aromatic proton signals, while the pyridine (B92270) ring will exhibit two, reflecting the symmetry of the 4-substituted ring.
Predicted ¹H and ¹³C NMR Chemical Shifts
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are essential for unambiguously assigning these predicted chemical shifts and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. ceitec.czoxinst.comwikipedia.org For this molecule, cross-peaks would be expected between the adjacent protons on the benzoic acid ring (H5 with H3 and H6). Similarly, a strong correlation would appear between the protons at the 2'/6' positions and the 3'/5' positions of the pyridine ring. columbia.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. pressbooks.pubwikipedia.orglibretexts.org This technique would definitively link each proton signal to its corresponding carbon signal in the table above. For instance, the proton signal at ~8.7 ppm would show a cross-peak with the carbon signal at ~150.5 ppm, confirming the C2'/H2' and C6'/H6' assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule. columbia.educeitec.cz Key HMBC correlations would include:
The pyridine protons (H2'/H6' and H3'/H5') correlating to the benzoic acid carbon C4, which would firmly establish the connection between the two aromatic rings.
The benzoic acid proton H3 correlating to the carboxyl carbon (COOH) and the quaternary carbon C1.
The benzoic acid proton H3 also correlating to the trifluoromethyl-bearing carbon C2, confirming the ortho position of the CF₃ group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. A key expected NOESY correlation would be between the pyridine protons at C2'/C6' and the benzoic acid proton at C3, indicating their spatial proximity due to the rotation around the C4-C4' bond.
Fluorine-19 NMR Spectroscopy for Trifluoromethyl Group Analysis
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp signal (a singlet).
The chemical shift of this singlet for the -CF₃ group attached to an aromatic ring typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. ucsb.edu The absence of splitting (a singlet) is expected because there are no adjacent fluorine or hydrogen atoms for the trifluoromethyl group to couple with. This clean signal provides unambiguous confirmation of the presence and electronic environment of the trifluoromethyl group. researchgate.net
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing invaluable information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
Expected FT-IR Absorption Bands
The spectrum would be dominated by a very broad O-H stretching band from the carboxylic acid's hydrogen bonding. nih.govchemicalbook.com Strong, sharp peaks corresponding to the C=O stretch of the acid and the powerful C-F stretching vibrations of the trifluoromethyl group would also be prominent features. vscht.cz The aromatic C=C and C=N stretching vibrations from both rings would appear in the 1600-1450 cm⁻¹ region. researchgate.netpw.edu.pl
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off the molecule and analyzing the energy shifts. Vibrations that cause a change in polarizability are Raman active, while those causing a change in dipole moment are IR active.
For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. tandfonline.com
Expected Raman Shifts
The most intense peaks in the Raman spectrum would likely be the symmetric "breathing" modes of the pyridine and benzene (B151609) rings around 1610 cm⁻¹ and 1000 cm⁻¹. tandfonline.comtandfonline.com These signals are highly characteristic and confirm the presence of the aromatic systems.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). This provides the exact molecular weight and valuable structural information from the fragmentation pattern.
For this compound (C₁₃H₈F₃NO₂), the exact molecular weight is 281.0483 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision, thus verifying the molecular formula.
Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 281. The subsequent fragmentation would likely proceed through several key pathways, providing evidence for the molecule's structure. libretexts.org
Plausible Fragmentation Pathway
The most common initial fragmentations for benzoic acids are the loss of a hydroxyl radical (-OH, 17 Da) to give an acylium ion, or the loss of the entire carboxyl group as a radical (-COOH, 45 Da). nist.gov Another significant fragmentation pathway would be the cleavage of the C-C bond holding the trifluoromethyl group, resulting in the loss of a CF₃ radical (69 Da). whitman.edu The observation of a fragment at m/z 154, corresponding to the 4-phenylpyridine (B135609) cation, would be strong evidence for the core bi-aryl structure.
Table of Compounds
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be employed to determine its exact mass, which can then be compared to the theoretically calculated mass.
Expected Data:
The theoretical exact mass of this compound (C₁₃H₈F₃NO₂) can be calculated. In a hypothetical HRMS analysis, the observed mass would be expected to be very close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental formula.
Hypothetical HRMS Data Table:
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₈F₃NO₂ |
| Theoretical Exact Mass (m/z) | [M+H]⁺: 282.0580 |
| Observed Mass (m/z) | Would be experimentally determined |
| Mass Accuracy (ppm) | Would be calculated based on observed mass |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) would be utilized to gain structural information by fragmenting the protonated molecule of this compound. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the connectivity of the atoms within the molecule.
Expected Fragmentation Pattern:
Based on the structure, common fragmentation pathways for related aromatic carboxylic acids and pyridine derivatives would be anticipated. These could include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Cleavage of the bond between the benzoic acid and pyridine rings, as well as fragmentation of the trifluoromethyl group, would also be expected to produce characteristic fragment ions.
Hypothetical MS/MS Fragmentation Data Table:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 282.0580 | 264.0474 | H₂O | [M+H-H₂O]⁺ |
| 282.0580 | 236.0525 | CO₂ | [M+H-CO₂]⁺ |
| 282.0580 | 213.0682 | CF₃ | [M+H-CF₃]⁺ |
| 236.0525 | 208.0576 | CO | [M+H-CO₂-CO]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
To perform single crystal X-ray diffraction, a suitable single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal allows for the determination of the electron density distribution, and thus the atomic positions.
Expected Structural Features:
From the analysis of similar compounds, it is expected that the benzoic acid and pyridine rings would be non-coplanar due to steric hindrance from the trifluoromethyl group. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding between the carboxylic acid groups and the nitrogen atom of the pyridine ring, as well as potential π-π stacking interactions between the aromatic rings.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) - To be determined |
| Bond Lengths (e.g., C-C, C-N, C-F) | Would provide insight into bonding |
| Bond Angles (e.g., C-C-C, C-N-C) | Would define molecular geometry |
| Torsion Angles | Would describe the conformation |
| Hydrogen Bonding Interactions | Would detail intermolecular forces |
Powder X-ray Diffraction for Phase Identification and Crystalline Purity
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern for a specific crystalline phase, which can be used for identification and to assess purity.
Expected Application:
A PXRD pattern of a synthesized batch of this compound would serve as a fingerprint for that specific crystalline form. It could be used to identify the compound and to detect the presence of any crystalline impurities or different polymorphic forms. The sharpness of the diffraction peaks would give an indication of the degree of crystallinity.
Hypothetical PXRD Data Interpretation:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| - | - | - |
| - | - | - |
| - | - | - |
| (This table would be populated with experimental data, showing the positions and intensities of the diffraction peaks.) |
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule, these techniques are not applicable for its analysis. However, if chiral derivatives of this compound were to be synthesized, chiroptical spectroscopy would be a valuable tool for characterizing their stereochemistry.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.
Frontier Molecular Orbital (HOMO-LUMO) AnalysisFrontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions.nih.govThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.youtube.comAnalysis for this compound would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions.youtube.comThe HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability; a smaller gap suggests higher reactivity.nih.govactascientific.comFor this molecule, the HOMO would likely be localized on the electron-rich pyridine (B92270) and benzoic acid rings, while the LUMO might be distributed over the electron-withdrawing trifluoromethyl group and the carboxylic acid moiety.journaleras.comresearchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Parameters This table is illustrative and not based on published data for the specific compound.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on single, static molecules, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. semanticscholar.org An MD simulation of 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid in a solvent (like water or DMSO) would reveal its dynamic behavior, including conformational flexibility and how it interacts with surrounding solvent molecules. ajchem-a.complos.org This analysis could identify the most stable conformations in solution and map out the key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and solvent molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification. mwjscience.com
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule's bonds. researchgate.net For the target molecule, characteristic frequencies for C=O stretching in the carboxyl group, C-F stretches in the trifluoromethyl group, and C=N/C=C stretches within the pyridine and benzene (B151609) rings would be calculated and compared to experimental spectra. ajchem-a.commdpi.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.gov Predictions for this compound would provide theoretical chemical shift values for each unique proton, carbon, and fluorine atom, aiding in the interpretation of experimental NMR data. uni-muenchen.de The sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it a particularly useful probe. nih.gov
Mechanistic Studies of Reaction Pathways and Transition States
Theoretical chemistry can be employed to explore the mechanisms of chemical reactions. rutgers.edu For instance, if this compound were involved in a reaction, such as its synthesis or a subsequent transformation, computational methods could be used to map the entire reaction pathway. mdpi.com This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies (activation energies). rsc.org This information provides fundamental insights into reaction rates and mechanisms, helping to explain why certain products are formed over others.
Solvent Effects on Molecular Properties and Reactivity
Comprehensive searches of available scientific literature and computational chemistry databases did not yield specific theoretical or computational studies on the solvent effects on the molecular properties and reactivity of this compound.
While general principles of solvent-solute interactions are well-established, the absence of dedicated research on this particular compound means that no specific data tables or detailed findings can be presented. Theoretical studies on similar molecules, such as other substituted benzoic acids or pyridine derivatives, indicate that solvents can influence properties like conformational equilibrium, electronic structure (e.g., dipole moment, frontier molecular orbital energies), and reactivity through mechanisms such as preferential solvation and hydrogen bonding. However, without specific computational models for this compound, any discussion of solvent effects would be speculative and not meet the required standards of scientific accuracy for this article.
Therefore, this section remains to be populated pending future computational and theoretical investigations into the behavior of this compound in different solvent environments.
Coordination Chemistry and Advanced Materials Applications
Ligand Design Principles for 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid
The design of metal complexes using this compound is underpinned by several key principles related to its structural and electronic properties.
As a bifunctional ligand, this compound possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. nih.govresearchgate.net This allows for a variety of coordination modes, which can be exploited to build diverse metal-organic architectures. rsc.orgrsc.org The pyridine nitrogen typically acts as a monodentate N-donor, while the carboxylate group can coordinate to metal centers in several ways:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. researchgate.net
Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers.
The combination of the pyridine and carboxylate functionalities allows the ligand to act as a bridge between metal centers, leading to the formation of discrete polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of competing ligands or counter-ions. elsevierpure.com Based on the principles of hard and soft acids and bases (HSAB), the harder carboxylate oxygen donor is expected to coordinate preferentially to harder metal ions, while the softer pyridine nitrogen can coordinate to a broader range of metal ions. nih.govresearchgate.net
Table 1: Potential Coordination Modes of 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoate
| Coordination Site | Mode | Description |
| Pyridine Nitrogen | Monodentate | The nitrogen atom donates a lone pair of electrons to a single metal center. |
| Carboxylate Group | Monodentate | A single oxygen atom coordinates to a metal center. |
| Bidentate Chelating | Both oxygen atoms bind to the same metal ion. | |
| Bidentate Bridging | The carboxylate group bridges two metal ions. | |
| Combined | Bridging Ligand | The pyridine nitrogen and the carboxylate group coordinate to different metal centers, linking them together. |
The trifluoromethyl (-CF3) group at the 2-position of the benzoic acid ring significantly influences the electronic and steric properties of the ligand, which in turn affects its coordination behavior.
Electronic Effects: The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This has two main consequences:
Increased Acidity: The electron-withdrawing nature of the -CF3 group increases the acidity of the carboxylic acid proton. This facilitates the deprotonation of the ligand to its carboxylate form, which is necessary for coordination to metal centers.
Decreased Basicity: The inductive effect of the -CF3 group also reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and potentially weakening its coordination to metal ions.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this ligand can be approached through methods typically employed for the preparation of coordination compounds.
Discrete coordination complexes, which are finite molecular entities, can generally be synthesized by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial, as it must dissolve both the ligand and the metal precursor. Common solvents for the synthesis of pyridinyl-carboxylate complexes include methanol, ethanol, dimethylformamide (DMF), and water. elsevierpure.commdpi.com The reaction is often carried out at room temperature or with gentle heating. The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the final product. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by layering techniques.
Self-Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional nature of this compound makes it an excellent building block for the self-assembly of extended structures like MOFs and coordination polymers. pku.edu.cn These materials are formed through the spontaneous organization of the ligand and metal ions or clusters into ordered, crystalline networks. acs.org
The self-assembly process is typically carried out under solvothermal or hydrothermal conditions, where the reaction is conducted in a sealed vessel at elevated temperatures. researchgate.net This approach often promotes the formation of highly crystalline materials. The final topology of the MOF is influenced by the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. nih.gov The presence of the trifluoromethyl group can play a role in directing the self-assembly through non-covalent interactions, such as fluorine-fluorine or C-H···F interactions, which can influence the packing of the framework.
The resulting MOFs can exhibit a wide range of network topologies, from simple two-dimensional layers to complex three-dimensional interpenetrated frameworks. acs.org The porosity of these materials can be tuned by varying the length and rigidity of the ligand and the nature of the metal-containing secondary building units (SBUs). The characterization of these extended structures relies heavily on single-crystal and powder X-ray diffraction to determine their framework topology and phase purity.
Table 2: Common Metal Ions and Solvents in the Synthesis of Pyridinyl-Carboxylate MOFs
| Metal Ion | Common Solvents |
| Zinc(II) | DMF, Diethylformamide (DEF), Methanol, Ethanol |
| Cadmium(II) | DMF, Dimethylacetamide (DMAc), Water |
| Copper(II) | DMF, Ethanol, Water |
| Cobalt(II) | DMF, Ethanol |
| Nickel(II) | DMF, Water |
| Manganese(II) | DMF, Water |
Design Principles for MOF Architectures Utilizing the Ligand
In the design of Metal-Organic Frameworks (MOFs), the geometry and functionality of the organic ligand are paramount in dictating the resulting network topology and properties. For a ligand such as this compound, several design principles can be hypothesized. The angled disposition of the pyridyl and carboxylate groups would likely favor the formation of non-linear and potentially complex three-dimensional frameworks rather than simple linear chains or 2D sheets. The trifluoromethyl group could act as a non-coordinating, space-filling substituent, influencing the porosity and channel environment of a potential MOF. Furthermore, this group could introduce fluorinated surfaces within the pores, which might enhance the affinity for specific guest molecules. However, without experimental data, these remain theoretical considerations.
Hydro(solvo)thermal Synthesis of Framework Materials
Hydro(solvo)thermal synthesis is a common and effective method for the crystallization of MOFs. This technique involves heating a mixture of the metal salt and the organic ligand in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The temperature and duration of the reaction, the choice of solvent, and the presence of modulating agents can all significantly influence the final product's structure and phase. For this compound, one could anticipate that variations in these synthetic conditions would lead to a range of coordination polymers with different dimensionalities and topologies. Unfortunately, specific literature detailing the application of this method to this particular ligand is not currently available.
Supramolecular Chemistry and Cocrystallization Studies
Hydrogen Bonding Interactions in Solid-State Assemblies
The solid-state structure of this compound itself, as well as its assemblies with other molecules, would be governed by a variety of non-covalent interactions, with hydrogen bonding being particularly significant. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust homodimers (R22(8) motif) or heterodimers with other suitable functional groups. The pyridine nitrogen is a strong hydrogen bond acceptor. Therefore, in a crystalline form of the pure compound, one would expect to see strong O-H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine of another, leading to the formation of chains or more complex networks.
Design and Synthesis of Cocrystals
Cocrystallization is a powerful crystal engineering strategy to modify the physicochemical properties of solid materials. Given its functional groups, this compound is an excellent candidate for forming cocrystals with a variety of co-formers. For instance, it could be co-crystallized with other carboxylic acids to form robust hydrogen-bonded heterodimers, or with other pyridine-containing molecules to create assemblies based on complementary hydrogen bonding patterns. The synthesis of such cocrystals is typically achieved through methods like slow evaporation from solution, grinding, or slurry crystallization.
Potential in Advanced Materials Development (Non-Biological)
The unique molecular architecture of this compound, which combines a nitrogen-containing heterocyclic ring (pyridine), a carboxylic acid functional group, and an electron-withdrawing trifluoromethyl group, makes it a promising building block for the synthesis of advanced materials with tailored properties. Its rigid structure and specific coordination sites allow for the construction of well-defined supramolecular assemblies, including coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their potential applications in various technological fields.
Applications in Optical and Electronic Materials (e.g., Luminescent Materials, Liquid Crystals)
The incorporation of this compound into coordination polymers and MOFs can lead to the development of novel luminescent materials. The luminescence in such materials can originate from the organic ligand itself, the metal center, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer processes. nih.govmdpi.com The pyridine and benzoic acid moieties can effectively absorb energy and transfer it to a metal center, particularly in the case of lanthanide ions, which are known for their characteristic and sharp emission bands. mdpi.comrsc.org The trifluoromethyl group can also influence the electronic properties of the ligand, potentially enhancing the luminescence quantum yield by modifying the energy levels of the excited states.
Metal-organic frameworks containing pyridyl-dicarboxylate ligands have been shown to exhibit interesting photoluminescent properties, making them suitable for applications in chemical sensing and explosive detection. nih.govrsc.org For instance, the luminescence of such materials can be quenched or enhanced in the presence of specific analytes, providing a sensitive detection mechanism. While specific studies on MOFs derived from this compound are not yet prevalent, the principles established for similar structures suggest a high potential for creating luminescent sensors. The Lewis basic pyridine site within the framework can serve as a recognition site for guest molecules, leading to changes in the luminescent output. nih.gov
Catalytic Applications in Organic Transformations
The pyridine nitrogen and the carboxylic acid oxygen atoms of this compound provide versatile coordination sites for a variety of metal ions. This allows for the construction of coordination complexes and MOFs that can act as catalysts in organic transformations. The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the catalytic activity of the metal center by modifying its Lewis acidity.
Research on related trifluoromethyl-substituted pyridine-containing ligands has demonstrated their effectiveness in asymmetric catalysis. nih.gov For example, palladium complexes of trifluoromethyl-substituted pyridine-oxazoline ligands have shown high activity and enantioselectivity in reactions such as the addition of arylboronic acids to cyclic N-sulfonylketimines. nih.gov This suggests that coordination complexes of this compound with metals like palladium, copper, or nickel could be effective catalysts for a range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations.
Furthermore, when incorporated into MOFs, the resulting materials can act as heterogeneous catalysts, offering advantages such as easy separation and reusability. The porous nature of MOFs can also provide size and shape selectivity, while the well-defined active sites can lead to high catalytic efficiency. The combination of the pyridine functionality, which can act as a basic site, and a coordinated metal center, acting as a Lewis acid site, could lead to bifunctional catalysis.
Gas Adsorption and Separation Properties of Framework Materials
Metal-organic frameworks constructed from this compound are expected to exhibit interesting gas adsorption and separation properties. The porosity of these materials can be tuned by selecting appropriate metal clusters and synthesis conditions. The presence of the trifluoromethyl group is particularly noteworthy in this context.
Fluorinated MOFs (F-MOFs) have gained significant attention for their potential in gas separation due to their enhanced chemical and thermal stability, as well as their modified pore environments. researchgate.netrsc.org The fluorine atoms can introduce favorable interactions with specific gas molecules, leading to selective adsorption. For instance, F-MOFs have shown promise in the separation of industrially relevant gas mixtures such as CO2/N2 and various hydrocarbons. scitepress.org
The trifluoromethyl groups lining the pores of a MOF derived from this compound would create a fluorinated internal surface. This can lead to selective adsorption of gases based on their size, shape, and polarity. The uncoordinated pyridine nitrogen atoms within the pores can also act as specific binding sites for acidic gases like CO2. The combination of these features could result in materials with high selectivity and capacity for the capture of greenhouse gases or for the purification of industrial gas streams.
Below is a table summarizing the potential applications and the role of the key functional groups in this compound for each application area.
| Application Area | Key Functional Groups and Their Roles | Potential Advantages |
| Optical and Electronic Materials | Pyridyl and Benzoate groups: Act as antennas for energy absorption and transfer. Trifluoromethyl group: Modifies electronic properties, potentially enhancing luminescence. | Tunable emission properties, high sensitivity in sensing applications. |
| Catalytic Applications | Pyridine and Carboxylate groups: Coordinate to metal centers to form active sites. Trifluoromethyl group: Enhances the Lewis acidity of the metal center. | High catalytic activity and selectivity, potential for heterogeneous and bifunctional catalysis. |
| Gas Adsorption and Separation | Porous Framework: Provides high surface area for gas adsorption. Trifluoromethyl group: Creates a fluorinated pore environment for selective gas interactions. Pyridine group: Acts as a specific binding site for acidic gases. | Enhanced stability, high selectivity for specific gases, potential for CO2 capture. |
Reaction Mechanisms and Pathways
Exploration of Reaction Mechanisms during Synthesis of the Compound
The synthesis of 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid is not extensively detailed in publicly available literature, necessitating a discussion of plausible and mechanistically sound synthetic routes. A highly probable method for constructing the core biaryl structure is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.orgwikipedia.org
A likely synthetic strategy would involve the coupling of a 2-halobenzoic acid derivative with a pyridine-4-boronic acid or vice versa. For instance, the reaction could proceed between methyl 2-bromo-6-(trifluoromethyl)benzoate and pyridine-4-boronic acid.
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., methyl 2-bromo-6-(trifluoromethyl)benzoate), forming a Pd(II) complex. This step involves the oxidation of palladium from the 0 to the +2 state. libretexts.org
Transmetalation: The organoboron reagent (pyridine-4-boronic acid), activated by a base, transfers its organic group (the pyridin-4-yl moiety) to the palladium(II) complex. The base, such as sodium carbonate or potassium phosphate (B84403), is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer. organic-chemistry.org
Reductive Elimination: The two organic ligands on the palladium complex (the trifluoromethyl-substituted phenyl and the pyridinyl groups) couple to form the desired biaryl product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org
Following the successful coupling to form the methyl ester of the target compound, a final hydrolysis step under acidic or basic conditions would be required to convert the ester to the carboxylic acid.
An alternative, though perhaps less common, approach could be a nucleophilic aromatic substitution (SNAr) reaction. This would require a highly activated benzene (B151609) ring, for example, a 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene derivative, reacting with a pyridinyl nucleophile. The strong electron-withdrawing effects of both the trifluoromethyl and nitro groups would be necessary to make the aromatic ring sufficiently electrophilic for the nucleophile to attack. wikipedia.orgmasterorganicchemistry.com The mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group (fluoride) to restore aromaticity. wikipedia.org
Mechanistic Investigations of Derivatization Reactions Involving the Compound
The primary sites for derivatization on this compound are the carboxylic acid group and the pyridine (B92270) nitrogen.
Reactions of the Carboxylic Acid Group:
Esterification: The conversion of the carboxylic acid to an ester, a common derivatization, typically proceeds via a Fischer-Speier esterification mechanism under acidic conditions. tcu.edumasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (like sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester. masterorganicchemistry.com Due to the steric hindrance from the ortho-trifluoromethyl group and the pyridinyl group, this reaction may require more forcing conditions or alternative methods. acs.orgrug.nl
Amide Formation: Amide bond formation is another critical derivatization. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur or carbonyl carbon of the activating agent, followed by elimination to form the highly electrophilic acyl chloride. The acyl chloride then readily reacts with a primary or secondary amine in the presence of a base (like pyridine) to form the amide. growingscience.com Alternatively, direct amide formation can be mediated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk
Reactions involving the Pyridine Nitrogen:
The nitrogen atom of the pyridine ring is basic and nucleophilic, allowing for derivatization reactions such as N-oxidation or alkylation. N-oxidation can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxyacid.
Role of the Trifluoromethyl Group in Reaction Kinetics and Selectivity
The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of the molecule through a combination of strong electron-withdrawing inductive effects and steric hindrance.
Electronic Effects: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com This property significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. By withdrawing electron density from the aromatic ring, it stabilizes the resulting carboxylate anion, thereby lowering the pKa. This strong inductive effect also deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, should a suitable leaving group be present. masterorganicchemistry.comchemistrysteps.com
Kinetic and Selectivity Implications: The electron-withdrawing nature of the -CF₃ group can affect reaction rates. For instance, in the synthesis via Suzuki coupling, the electronic properties of the trifluoromethyl-substituted aryl halide can influence the rate of oxidative addition. In derivatization reactions, the increased acidity of the carboxyl group can alter the equilibrium of acid-catalyzed reactions.
Steric Effects: Positioned ortho to the carboxylic acid, the bulky trifluoromethyl group creates significant steric hindrance. researchgate.net This steric crowding can slow down reactions involving the carboxylic acid, such as Fischer esterification, by impeding the approach of the nucleophilic alcohol to the carbonyl carbon. rug.nl This steric effect is a critical consideration in the design of synthetic routes and derivatization strategies, potentially necessitating the use of less sterically demanding reagents or more vigorous reaction conditions. The steric hindrance can also influence the conformation of the molecule, affecting the dihedral angle between the benzene ring and the carboxylic acid group. nih.gov
Analytical Methodologies for Detection and Quantification Non Biological Matrices
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are paramount for the separation of 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid from impurities, starting materials, and byproducts. These techniques offer high resolution and are widely used for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this compound due to its aromatic rings and the acidic carboxylic group.
A typical RP-HPLC method would involve a C18 stationary phase, which provides excellent separation for moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control the pH and ensure the ionization state of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is typically in the range of 230-280 nm.
Method validation according to the International Council for Harmonisation (ICH) guidelines is essential to ensure the reliability of the HPLC method. ekb.eglongdom.org This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.org
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC conditions. Actual parameters would require experimental optimization.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation in the injector port or on the column. Therefore, a derivatization step is typically required to convert the non-volatile benzoic acid into a more volatile and thermally stable derivative.
Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA), alkylating agents (e.g., diazomethane (B1218177) or BF3-methanol), or esterification agents. nih.govaquaenergyexpo.com This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. The choice of derivatization reagent depends on the specific requirements of the analysis and potential interferences from the sample matrix.
Once derivatized, the compound can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for more selective and sensitive detection.
Advanced Detection Techniques
For the analysis of this compound at ultra-trace levels, particularly in complex environmental or industrial samples, more advanced detection techniques are required. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for this purpose. nih.gov
As mentioned for GC analysis, a derivatization step is necessary to make the compound amenable to gas chromatography. The use of a mass spectrometer as a detector provides an additional layer of specificity. The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for positive identification even in the presence of co-eluting impurities. hrgc.eu
By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, the sensitivity and selectivity of the analysis can be further enhanced, enabling the detection and quantification of the compound at very low concentrations. yorku.ca This makes GC-MS an ideal technique for trace analysis in challenging matrices.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The advancement of green chemistry principles is crucial for the environmentally and economically viable production of 4-(pyridin-4-yl)-2-(trifluoromethyl)benzoic acid. Future research should focus on developing synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of investigation include the exploration of catalytic systems, alternative solvents, and innovative reaction technologies.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. The development of novel nanocatalysts could also play a pivotal role in creating more efficient and selective reactions. Furthermore, a shift towards greener solvents, such as water or bio-derived solvents, would substantially decrease the environmental footprint of the synthesis process.
A comparative analysis of a hypothetical traditional route and a proposed green synthetic route is presented in Table 1.
Table 1: Comparison of a Hypothetical Traditional vs. a Proposed Green Synthetic Route for this compound
| Parameter | Hypothetical Traditional Route | Proposed Green Route |
|---|---|---|
| Catalyst | Homogeneous catalyst (e.g., Palladium-based) | Heterogeneous nanocatalyst or biocatalyst |
| Solvent | Volatile organic compounds (e.g., Toluene (B28343), DMF) | Water, ethanol, or other green solvents |
| Reaction Time | 12-24 hours | 10-30 minutes (with microwave assistance) |
| Energy Consumption | High (conventional heating) | Low (microwave irradiation) |
| Atom Economy | Moderate | High |
| Waste Generation | Significant solvent and catalyst waste | Minimal waste, recyclable catalyst |
Exploration of New Materials Science Applications
The distinct structural features of this compound make it an attractive building block for the creation of novel functional materials. Its pyridyl and carboxylate groups are ideal for coordinating with metal ions to form metal-organic frameworks (MOFs). The trifluoromethyl group can impart unique properties such as hydrophobicity and thermal stability to these materials.
Future research should systematically explore the synthesis of MOFs using this ligand with a variety of metal centers. The resulting frameworks could be investigated for applications in gas storage and separation, catalysis, and sensing. Additionally, the incorporation of this compound into polymers could lead to materials with enhanced thermal resistance and specific optical or electronic properties. The potential for creating photoluminescent materials is another exciting area for investigation, as similar compounds have shown promise in this regard.
Table 2: Potential Materials Science Applications and Key Research Goals
| Application Area | Key Research Goal | Potential Properties to Investigate |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Synthesis and characterization of novel MOFs | Porosity, gas adsorption selectivity (e.g., CO2/N2), catalytic activity, thermal stability |
| Functional Polymers | Incorporation as a monomer or functionalizing agent | Thermal stability, mechanical properties, refractive index, dielectric constant |
| Photoluminescent Materials | Development of new emitters for lighting and displays | Emission wavelength, quantum yield, photostability |
| Coatings and Films | Creation of hydrophobic and oleophobic surfaces | Contact angle, surface energy, durability |
Advanced Theoretical Modeling and Predictive Design
Computational chemistry offers powerful tools to predict the properties and behavior of this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular geometry, and vibrational frequencies of the molecule. Molecular dynamics (MD) simulations can provide insights into the intermolecular interactions and the dynamic behavior of the compound in different environments.
A significant future direction is the use of machine learning and artificial intelligence to predict the properties of materials derived from this compound. By training models on existing data from related compounds, it may be possible to predict the structures and properties of new MOFs or polymers incorporating this compound before they are synthesized in the lab. This predictive capability can accelerate the discovery of new materials with desired functionalities.
Table 3: Proposed Theoretical and Computational Studies
| Methodology | Research Objective | Key Parameters to be Calculated/Simulated |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | HOMO-LUMO gap, electrostatic potential, vibrational spectra, NMR chemical shifts |
| Molecular Dynamics (MD) | Investigate intermolecular interactions and bulk properties | Radial distribution functions, hydrogen bonding dynamics, diffusion coefficients |
| Machine Learning (ML) | Predict properties of derived materials (e.g., MOFs) | Gas uptake capacity, selectivity, bandgap, mechanical stability |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of chemical bonds and non-covalent interactions | Bond critical points, electron density, Laplacian of electron density |
Interdisciplinary Research Opportunities in Green Chemistry and Engineering
The full realization of the potential of this compound will require collaboration across multiple scientific and engineering disciplines. Green chemistry and chemical engineering must work in concert to develop and scale up sustainable synthetic processes. Materials scientists and physicists will be essential for characterizing new materials and understanding their properties. Computational scientists will play a crucial role in modeling and predictive design.
Future interdisciplinary projects could focus on the entire lifecycle of materials derived from this compound, from their sustainable synthesis to their end-of-life and potential for recycling. For instance, a project could unite synthetic chemists, materials scientists, and environmental engineers to develop a new MOF for carbon capture, ensuring that its production is green and that the material can be regenerated or recycled after its operational life. Such an approach embodies the principles of a circular economy and sustainable technological development.
Table 4: Illustrative Interdisciplinary Research Project
| Project Title | Participating Disciplines | Key Objectives | Expected Outcomes |
|---|---|---|---|
| Green Synthesis and Application of a MOF for Carbon Capture | Green Chemistry, Chemical Engineering, Materials Science, Environmental Engineering | Develop a sustainable, scalable synthesis route for a MOF based on this compound. Characterize its CO2 capture performance and stability. Assess its lifecycle and recyclability. | An efficient and environmentally friendly process for producing a novel carbon capture material. A comprehensive understanding of the material's performance and environmental impact. |
| Predictive Design of Novel Polymer Dielectrics | Computational Chemistry, Polymer Chemistry, Electrical Engineering | Use machine learning to predict the dielectric properties of polymers incorporating the title compound. Synthesize the most promising candidates. Fabricate and test prototype capacitors. | New high-performance dielectric materials for electronic applications. A validated predictive model for accelerating materials discovery. |
| Biocatalytic Routes to Pyridine-based Pharmaceuticals | Biocatalysis, Organic Synthesis, Pharmaceutical Sciences | Engineer enzymes for the selective synthesis of functionalized pyridine-benzoic acids. Evaluate the biological activity of new derivatives. | A sustainable and highly selective method for producing pharmaceutical intermediates. Potential new drug candidates. |
Q & A
Basic: What synthetic routes are recommended for preparing 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid, and how is purity validated?
Methodological Answer:
The compound can be synthesized via multi-step reactions starting with functionalized benzoic acid derivatives. For example, intermediates like 4-(trifluoromethyl)benzoic acid (or its pyridyl analogs) are coupled with aromatic nitriles or acetonitriles under reflux conditions, followed by hydrolysis to yield the target molecule . Key steps include:
- Coupling reactions : Use of Pd-catalyzed cross-coupling or nucleophilic substitution to introduce the pyridyl group.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC.
- Purity validation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, - and -NMR for structural integrity, and HPLC (≥95% purity threshold) .
Basic: What crystallographic methods are used to resolve the 3D structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF/water).
- Data collection : Use a diffractometer (Mo-Kα or Cu-Kα radiation) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement : SHELXL software for structure solution and refinement, leveraging least-squares minimization to optimize atomic coordinates and displacement parameters . The final R-factor should be <0.08 for reliable resolution .
Advanced: How can structural contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent inclusion. Strategies include:
- Multi-technique cross-validation : Compare NMR chemical shifts with computed spectra (DFT) and SCXRD-derived torsion angles .
- Variable-temperature NMR : Identify conformational flexibility or hydrogen bonding that may explain discrepancies.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking, H-bonds) via CrystalExplorer to contextualize solid-state vs. solution behavior .
Advanced: What experimental designs are effective for integrating this compound into homochiral MOFs for asymmetric catalysis?
Methodological Answer:
Two strategies are prominent:
- Direct incorporation : Use the benzoic acid moiety as a linker in MOF synthesis (e.g., Zn or Cu nodes). The pyridyl group enhances coordination stability .
- Post-synthetic modification (PSM) : Functionalize pre-formed MOFs with the compound via amidation or esterification. For example, activate the carboxyl group using EDC/NHS chemistry to graft onto amine-functionalized frameworks .
- Catalytic testing : Assess enantioselectivity in benchmark reactions (e.g., aldol condensation) using chiral GC or HPLC for ee determination .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and MRM transitions for specificity .
- UV-Vis spectroscopy : Quantify via absorbance at λ~260 nm (π→π* transitions of the aromatic system), calibrated against certified reference standards .
- Ion chromatography : For detecting trifluoromethyl degradation byproducts (e.g., fluoride ions) using AS-11 columns .
Advanced: How can researchers design experiments to evaluate the anti-proliferative activity of derivatives of this compound?
Methodological Answer:
- Derivatization : Synthesize analogs (e.g., hydrazones, acrylonitriles) via condensation with aldehydes or ketones .
- In vitro assays : Use MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and dose-response curves (IC calculation) .
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase activation .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties in supramolecular assemblies?
Methodological Answer:
- Electron-withdrawing effect : The -CF group reduces electron density on the benzene ring, enhancing dipole interactions and π-acidity. This stabilizes charge-transfer complexes with electron-rich aromatics (e.g., pyrene) .
- Hirshfeld analysis : Quantify F···H contacts in crystal packing (e.g., 15-20% contribution in related structures) .
- DFT calculations : Compute electrostatic potential maps (e.g., Gaussian 09) to visualize regions of high electronegativity .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
